7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound with the CAS Number: 1782684-07-4 . It has a molecular weight of 239.23 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . For instance, one method involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9N3O2/c17-13(18)10-8-11(9-4-2-1-3-5-9)16-12(15-10)6-7-14-16/h1-8H, (H,17,18) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis of Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : Novel pyrazolo[1,5-c]pyrimidines were synthesized and further modified to form various derivatives. This synthesis involved reactions with electrophilic reagents, yielding products confirmed by spectral analyses (Atta, 2011).
Regioselective Synthesis of Carboxamides : Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate was used as a precursor for regioselective synthesis, producing 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides. This process demonstrated tunable regioselectivity based on the carboxy function, leading to various 1- and 4-substituted derivatives (Drev et al., 2014).
Synthesis and Antimicrobial Activity : Methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates were synthesized and their structures confirmed via spectroscopy. Select compounds were tested for antimicrobial activity, suggesting potential application in antimicrobial research (Gein et al., 2009).
Anti-proliferative Agent Synthesis : Synthesis of new glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines was achieved. These compounds showed inhibition of proliferation of human breast cancer cells and exhibited acceptable predicted pharmacokinetics and drug-likeness properties (Atta et al., 2019).
Iodine-Catalyzed Synthesis : A series of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids were synthesized using a novel protocol, demonstrating operational simplicity, mild conditions, and an eco-friendly procedure (Zeng et al., 2011).
Cyclometalated Heteroleptic Platinum(II) Complexes : These complexes, containing pyrazolo[1,5-a]pyrimidine derivatives, were synthesized and characterized. They were screened for various biological applications, including antibacterial, cytotoxicity, and DNA nuclease activities, indicating a broad spectrum of potential biomedical applications (Lunagariya et al., 2018).
Solvent-free Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines : This method provided high yields in short reaction times, indicating a more efficient synthesis pathway for these compounds (Quiroga et al., 2008).
Synthesis for Biological Evaluation and DFT Calculation : Synthesis of various pyrazole and pyrimidine derivatives was carried out. The compounds demonstrated notable in vitro antitumor, antimicrobial, and antioxidant activities. DFT calculations provided insights into the molecular structure and activity relationships (Farag & Fahim, 2019).
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They are considered strategic compounds for optical applications . Future research could focus on the development of new drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidines, which are known to be purine analogues . These compounds have been found to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .
Mode of Action
As a purine analogue, it is likely to interfere with purine biochemical reactions . This interference could inhibit the synthesis of nucleic acids, disrupting the growth and replication of cells .
Biochemical Pathways
Given its role as a purine analogue, it is likely to affect pathways involving the synthesis of nucleic acids . This could have downstream effects on cell growth and replication .
Result of Action
As a purine analogue, it is likely to disrupt the synthesis of nucleic acids, which could inhibit cell growth and replication .
Properties
IUPAC Name |
7-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-8-11(9-4-2-1-3-5-9)16-12(15-10)6-7-14-16/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCJRQYACGHKCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=NN32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.